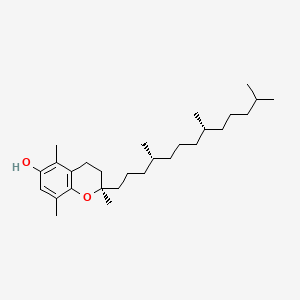

beta-Tocopherol

Description

2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol is a natural product found in Salvia rosmarinus, Sida acuta, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKWNUPNGFDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873423 | |

| Record name | 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-03-8, 48223-98-9 | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis of Beta Tocopherol in Photosynthetic Organisms

Precursor Pathways and Enzymatic Synthesis

The biosynthesis of beta-tocopherol (B122126) relies on the availability of its two fundamental precursors, HGA and PPP, which are synthesized through distinct pathways. researchgate.netnih.gov

Homogentisate (B1232598) Pathway and Aromatic Ring Formation

The aromatic head group of tocopherols (B72186), homogentisate (HGA), is derived from the degradation of the aromatic amino acid L-tyrosine. nih.govmdpi.com

Role of L-Tyrosine and its Conversion to 4-Hydroxyphenylpyruvate (HPP)

L-tyrosine serves as the initial substrate for the formation of HGA. nih.govmdpi.com The conversion of L-tyrosine to 4-hydroxyphenylpyruvate (HPP) is catalyzed by enzymes known as tyrosine aminotransferases (TATs). nih.govmdpi.com In the model plant Arabidopsis thaliana, TAT1 (also referred to as TAT7) has been shown to contribute significantly, controlling 35-50% of alpha-tocopherol (B171835) biosynthesis in leaves. mdpi.com While multiple TAT genes exist in Arabidopsis, the specific roles of other TATs in tocopherol synthesis, particularly in seeds, are still under investigation. mdpi.com This transamination reaction involves the transfer of an amino group from L-tyrosine to a ketoacid, resulting in the formation of HPP. acs.org

Homogentisate Formation via HPP Dioxygenase (HPPD)

Following the formation of HPP, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPP to homogentisate (HGA). nih.govmdpi.com This reaction is a key step in the pathway, involving oxidative decarboxylation, side-chain migration, and aromatic hydroxylation. plos.org HPPD is a non-heme iron-containing enzyme found in nearly all aerobic organisms and is central to the biosynthesis of essential quinoid compounds like plastoquinones and tocopherols in plants. google.comwikipedia.orgnih.gov In plants, HPPD activity is predominantly localized in chloroplasts, with significant activity also detected in the stroma and envelope membranes. nih.govuni-muenchen.de HPPD has been considered a key enzyme in tocopherol biosynthesis, and its activity can influence the final amount of tocochromanols. mdpi.comresearchgate.net

Phytyl Diphosphate (B83284) (PPP) Supply and Side Chain Elongation

The lipophilic side chain of beta-tocopherol is derived from phytyl diphosphate (PPP), which can be supplied through two main routes in photosynthetic organisms. mdpi.comfrontiersin.org

Origin from Methylerythritol Phosphate (B84403) (MEP) Pathway

One source of PPP is the methylerythritol phosphate (MEP) pathway, which is the primary pathway for the de novo synthesis of isoprenoids in plastids. researchgate.netmdpi.comportlandpress.com This pathway produces geranylgeranyl pyrophosphate (GGPP), which can then be reduced to PPP by the enzyme geranylgeranyl reductase (GGR). mdpi.comcsic.es While the MEP pathway contributes to the PPP pool, recent research suggests that the contribution from chlorophyll (B73375) degradation is particularly significant for tocopherol synthesis. researchgate.netnih.gov

Contribution from Chlorophyll Degradation and Associated Enzymes (VTE5, VTE6, VTE7, PPH, CLD2, CLD3)

A major source of phytyl diphosphate for tocopherol biosynthesis, particularly in photosynthetic tissues and during developmental processes like leaf senescence and fruit ripening, is the recycling of phytol (B49457) released from chlorophyll degradation. frontiersin.orgnih.govoup.comtandfonline.com Chlorophyll molecules contain a phytyl tail, and the breakdown of chlorophyll liberates this phytol. nih.govoup.com

Several enzymes are implicated in the process of releasing phytol from chlorophyll and subsequently converting it to PPP. Pheophytin pheophorbide hydrolase (PPH) is known to dephytylate pheophytin, an intermediate in chlorophyll breakdown, yielding pheophorbide and free phytol. researchgate.netresearchgate.netsonar.ch While PPH is required for in vivo chlorophyll breakdown during leaf senescence, its role as the sole source of phytol for tocopherol biosynthesis in seeds is less clear, suggesting the involvement of other phytol-releasing enzymes. tandfonline.comresearchgate.netnih.gov Chlorophyllase (CLH) enzymes have also been considered for their ability to dephytylate chlorophyll in vitro, but studies in Arabidopsis mutants lacking chlorophyllase did not show significantly reduced tocopherol levels, indicating a limited role for CLH in providing phytol for tocopherol synthesis. tandfonline.comresearchgate.netsonar.ch The roles of CLD2 and CLD3 in this specific pathway require further detailed research to clarify their direct contributions to the phytol pool for tocopherol synthesis.

Once free phytol is released, it is converted to phytyl diphosphate through a two-step phosphorylation process. nih.govoup.comresearchgate.net The first phosphorylation step is catalyzed by phytol kinase (VTE5), which phosphorylates phytol to phytyl phosphate. researchgate.netoup.comnih.gov VTE5 is a key enzyme in this recycling pathway and contributes significantly to tocopherol biosynthesis. frontiersin.orgoup.comnih.govresearchgate.netfrontiersin.org The second phosphorylation step, converting phytyl phosphate to phytyl diphosphate, is catalyzed by phytyl phosphate kinase (VTE6). researchgate.netnih.govoup.com VTE6 is essential for providing the phytyl diphosphate precursor, and Arabidopsis mutants deficient in VTE6 show severe tocopherol deficiency and growth defects. researchgate.netoup.comfrontiersin.orgnih.gov

Recently, VITAMIN E PATHWAY GENE7 (VTE7), an esterase localized to the chloroplast envelope, has been identified as significantly influencing vitamin E synthesis. pnas.orgfrontiersin.orgresearchgate.net Research suggests that VTE7 may play a role in releasing prenyl alcohols, including phytol, from chlorophyll biosynthetic intermediates, contributing to the pool of precursors for tocopherol synthesis. pnas.orgresearchgate.net Disruption of VTE7 has been shown to decrease tocopherol levels in seeds and leaves. pnas.orgresearchgate.net

Here is a summary table of the enzymes involved in the biosynthesis of beta-tocopherol discussed:

| Enzyme Name | Abbreviation | Role in Pathway |

| Tyrosine Aminotransferase | TAT | Converts L-tyrosine to 4-hydroxyphenylpyruvate (HPP) |

| 4-Hydroxyphenylpyruvate Dioxygenase | HPPD | Converts 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA) |

| Geranylgeranyl Reductase | GGR | Reduces geranylgeranyl pyrophosphate (GGPP) to phytyl diphosphate (PPP) |

| Phytol Kinase | VTE5 | Phosphorylates phytol to phytyl phosphate |

| Phytyl Phosphate Kinase | VTE6 | Phosphorylates phytyl phosphate to phytyl diphosphate (PPP) |

| Pheophytin Pheophorbide Hydrolase | PPH | Dephytylates pheophytin, releasing phytol |

| Chlorophyllase | CLH | Can dephytylate chlorophyll in vitro, but its role in vivo is less clear. |

| VITAMIN E PATHWAY GENE7 | VTE7 | Esterase potentially involved in releasing prenyl alcohols from chlorophyll intermediates |

Beta-Tocopherol: Biosynthesis, Regulation, and Environmental Influences in Photosynthetic Organisms

Beta-tocopherol is one of the four forms of tocopherols, a group of lipid-soluble antioxidants collectively known as Vitamin E. These compounds are synthesized primarily by photosynthetic organisms, including plants, algae, and some cyanobacteria lipidmaps.orgnih.govbmrb.iompg.de. While alpha-tocopherol is often the most abundant form in leaves and has the highest biological activity in humans, beta-tocopherol is also a significant component of the tocopherol pool in many plant tissues, particularly in certain seed oils nih.govnih.gov. Its biosynthesis and accumulation are complex processes influenced by a dedicated enzymatic pathway, genetic regulation, and environmental conditions.

Advanced Analytical Methodologies for Beta Tocopherol Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating beta-tocopherol (B122126) from complex matrices and its fellow tocopherols (B72186) and tocotrienols. The choice of chromatographic mode and stationary phase is critical for achieving adequate resolution, especially between beta- and gamma-tocopherol (B30145).

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique applied to the analysis of tocopherols. notulaebotanicae.rorsc.orgmdpi.comrsc.orgresearchgate.net GC methods often involve the volatilization of the analytes, which for tocopherols typically requires derivatization, such as silylation, to increase their volatility. rsc.orgmdpi.comresearchgate.net GC is frequently coupled with mass spectrometry (GC-MS) for enhanced detection and identification. rsc.orgmdpi.comrsc.orgresearchgate.netnih.govnih.govnih.gov Some recent GC-MS methods have aimed to simplify the process by avoiding derivatization steps. rsc.orgrsc.org On nonpolar stationary phases, the elution order of tocopherols in GC is generally delta, beta, gamma, and alpha. researchgate.net A simple and rapid GC-MS method has been developed and validated for the simultaneous determination of alpha, beta, gamma, and delta-tocopherols in vegetable oils, achieving good separation within 14 minutes without saponification or derivatization. rsc.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers significant advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns and higher operating pressures. aocs.orgwaters.comnih.gov Both normal-phase and reversed-phase UPLC have been applied to the separation of tocopherols. aocs.orgwaters.comwaters.com Normal-phase UPLC on specific columns, such as BEH HILIC columns, has demonstrated the ability to achieve rapid separation of the four tocopherol isomers in under a minute with good repeatability. waters.comwaters.com Reversed-phase UPLC with C18 columns and gradient elution has also been successfully used for the analysis of tocopherols in biological matrices like human plasma, providing faster analysis times compared to conventional RP-HPLC. nih.gov

Capillary Electrochromatography (CEC)

Capillary Electrochromatography (CEC) is a hybrid separation technique that combines the principles of liquid chromatography and capillary electrophoresis, offering high separation efficiency, rapid analysis times, and minimal solvent consumption. nih.govnih.govacs.orgusda.govingentaconnect.com CEC has been explored for the separation of tocopherol isomers, including the challenging beta and gamma pair. nih.govacs.org Studies have investigated various stationary phases, including C18, C30, and polar-embedded C18 phases, and different mobile phase compositions to optimize the separation of tocopherols by CEC. nih.govnih.govacs.orgusda.gov Polar-embedded stationary phases have shown improved selectivity for the separation of beta- and gamma-tocopherol isomers compared to conventional C18 materials, attributed to a combination of hydrophobic and polar interactions. nih.gov Complete baseline separation of tocopherol isomers has been achieved using monomeric C30 stationary phases in CEC with a methanol/water mobile phase. acs.org

Sophisticated Spectrometric Detection Methods

While chromatographic techniques provide the necessary separation, spectrometric detection methods are essential for the sensitive and specific identification and quantification of beta-tocopherol.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful detection technique frequently coupled with chromatographic methods (LC-MS and GC-MS) for the analysis of tocopherols. aocs.orgrsc.orgmdpi.comrsc.orgresearchgate.netnih.govnih.govnih.govusda.govacs.orgresearchgate.netomicsonline.orgresearchgate.net MS provides molecular weight information, which aids in the identification of tocopherols. Various ionization techniques are employed, including Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). aocs.orgacs.orgomicsonline.orgresearchgate.net Negative ion APCI has been reported as a suitable choice for the detection and quantification of tocopherols. aocs.org For nonpolar compounds like tocopherols, ESI may require the formation of adducts, such as with silver ions, to enhance ionization efficiency. acs.org

Tandem Mass Spectrometry (MS/MS), which involves further fragmentation of selected ions, offers increased selectivity and sensitivity compared to single-stage MS. acs.orgomicsonline.org By monitoring specific fragment ions, MS/MS can confirm the identity of beta-tocopherol and improve the accuracy of its quantification in complex samples. Characteristic fragment ions for beta- and gamma-tocopherols (m/z 191 and 151) can be used for their identification by LC-MS. aocs.org GC-MS with Electron Impact (EI) ionization provides characteristic fragmentation patterns useful for both qualitative and quantitative analysis. rsc.org Using Selected Ion Monitoring (SIM) mode in GC-MS can achieve very low detection limits for tocopherols. researchgate.net LC-MS/MS systems utilizing APCI or ESI ionization are commonly used for the determination of tocopherols. omicsonline.org

Table 2 provides examples of mass spectrometric data for tocopherols:

| Compound | Ionization Mode | m/z ([M+H]+ or other ions) | Characteristic Fragment Ions (m/z) | Source |

| Alpha-Tocopherol (B171835) | Positive APCI | 431 | 205, 165 | aocs.org |

| Beta-Tocopherol | Positive APCI | 417 | 191, 151 | aocs.org |

| Gamma-Tocopherol | Positive APCI | 417 | 191, 151 | aocs.org |

| Delta-Tocopherol (B132067) | Positive APCI | 403 | 177, 137 | aocs.org |

| Beta-Tocopherol | GC-MS (EI) | 222.0, 223.0, 488.0, etc. | - | nih.gov |

Note: This table is a representation of data discussed in the text and could be presented as an interactive table in a digital format, allowing users to filter or sort by different parameters.

The combination of chromatographic separation techniques, particularly HPLC (NP and RP), GC, UPLC, and CEC, with sensitive and selective detection methods like MS and MS/MS, provides powerful tools for the accurate quantification and characterization of beta-tocopherol in various matrices. The choice of the specific analytical workflow depends on the sample type, the required level of separation between isomers, and the sensitivity needed for the analysis.

Fluorescence Detection (FLD)

Fluorescence detection is a highly sensitive and selective method for the analysis of tocopherols, including beta-tocopherol, due to their native fluorescence properties. nih.govresearchgate.netaocs.org This detection method is often preferred for analyzing samples with low concentrations of vitamins, such as biological matrices. researchgate.net

Typical excitation wavelengths used for tocopherol fluorescence detection range from 290 to 298 nm, while emission wavelengths commonly fall between 325 and 335 nm. researchgate.netaocs.org When coupled with High-Performance Liquid Chromatography (HPLC), FLD allows for the separation and quantification of individual tocopherols. researchgate.netnotulaebotanicae.roscientificlabs.ie

Research findings highlight the effectiveness of HPLC-FLD for beta-tocopherol analysis. For instance, a method using normal-phase HPLC with fluorescence detection (excitation at 295 nm, emission at 330 nm) was successfully used to quantify all tocopherols in human serum samples following a two-step sample preparation. researchgate.net This method demonstrated a limit of detection of 50 pg for alpha-tocopherol and 40 pg for trimethylsilyl (B98337) (TMS) derivatives of all tocopherols in GC-MS, indicating high sensitivity. researchgate.net Another study employing reversed-phase HPLC with fluorescence detection (excitation at 290 nm, emission at 325 nm) for vegetable oils reported a limit of detection of 8 ng g⁻¹ for beta-, gamma-, and delta-tocopherols. notulaebotanicae.ro

The linearity of calibration curves for tocopherols using FLD needs careful evaluation for each specific method and instrument, as reported linear ranges can vary significantly. aocs.org Studies have reported linear ranges from 0.1 to 5 µg/mL and from 0.01 to 50 µg/g, with good correlation coefficients (r² > 0.99). aocs.org

Diode Array Detection (DAD) and Ultraviolet-Visible (UV-Vis) Detection

Diode Array Detection (DAD) and Ultraviolet-Visible (UV-Vis) detection are common and versatile techniques used in HPLC for the analysis of compounds that absorb UV-Vis light, including tocopherols. mdpi.comlgcstandards.commdpi.comuw.edu.pl Tocopherols typically absorb UV light in the range of 290-300 nm. aocs.org

While generally less sensitive than FLD for tocopherols, DAD and UV-Vis detectors are widely available and applicable to a broad range of compounds, making them a common choice in many laboratories. mdpi.com They are particularly useful for analyzing samples with higher concentrations of tocopherols, such as vegetable oils. aocs.org

HPLC coupled with UV-Vis or DAD can provide suitable separation and resolution of tocopherol isomers. mdpi.commdpi.com Normal-phase HPLC is often preferred for separating all four tocopherol isoforms, as reversed-phase columns can sometimes lead to coelution of beta- and gamma-tocopherols due to their structural similarity as isomers. mdpi.commdpi.com For example, a normal-phase HPLC-UV-Vis method achieved separation of alpha-, beta-, gamma-, and delta-tocopherols with distinct retention times. mdpi.com

Method validation parameters for HPLC-UV-Vis analysis of tocopherols have been reported, including linearity, limits of detection (LOD), and limits of quantification (LOQ). mdpi.commdpi.com LOD and LOQ values for tocopherol isoforms using HPLC-DAD or UV-Vis detection are typically in the range of 0.32–0.63 ppm and 1.08–2.11 ppm, respectively, which are generally higher than those achieved with FLD. mdpi.com However, UV detection at lower wavelengths, such as 205 nm, can offer improved sensitivity for tocopherols compared to detection at their absorbance maxima (around 290-300 nm). uw.edu.pl

DAD provides the advantage of acquiring full UV-Vis spectra across the separation, which can aid in peak identification and purity assessment. lgcstandards.comuw.edu.pl

Advanced Sample Preparation and Derivatization Techniques for Complex Matrices

Analyzing beta-tocopherol in complex matrices like biological samples or food products often requires effective sample preparation techniques to isolate and concentrate the analyte and remove interfering substances.

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Green Extraction Techniques)

Various extraction methodologies are employed to extract tocopherols from different sample matrices. Liquid-Liquid Extraction (LLE) is a common technique used for isolating lipid-soluble compounds like tocopherols from matrices such as human serum or food samples. nih.govscientificlabs.iesigmaaldrich.com LLE typically involves the use of organic solvents to partition the tocopherols from the sample matrix. ingentaconnect.comnih.gov For instance, LLE with hexane (B92381) has been used to extract tocopherols. ingentaconnect.com However, LLE can be time-consuming, labor-intensive, and may require large volumes of organic solvents, raising environmental concerns. ingentaconnect.com

Solid Phase Extraction (SPE) is another technique that can be used for sample cleanup and extraction of tocopherols. SPE methods can be tailored based on the specific matrix and target analytes. nih.gov

Green extraction techniques are gaining interest as more environmentally friendly alternatives to traditional solvent-based methods. Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SCCO₂), is considered a green extraction technique that can be applied to extract tocopherols from plant materials and oils. shimadzu.commdpi.commdpi.com SFE offers advantages such as reduced solvent consumption and the ability to selectively extract compounds by adjusting pressure and temperature. shimadzu.commdpi.commdpi.com Studies have shown that SCCO₂ extraction can be effective for recovering tocopherols from sources like wheat germ and vegetable oils. ingentaconnect.commdpi.commdpi.com Pressurized Liquid Extraction (PLE), which uses organic solvents at elevated temperatures and pressures, is another advanced extraction method that has been explored for extracting substances from solid matrices. ingentaconnect.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized extraction technique that is efficient and uses less solvent, suitable for extracting tocopherols from simpler samples. ingentaconnect.com

Effective extraction is crucial for accurate tocopherol analysis. Research indicates that the choice of solvent and extraction method can impact the efficiency of tocopherol recovery. ingentaconnect.comhilarispublisher.com

Derivatization for Enhanced Detection (e.g., Trimethylsilyl Derivatives)

Derivatization is sometimes employed in the analysis of beta-tocopherol, particularly when using Gas Chromatography (GC), to increase the volatility of the compound and improve chromatographic separation and detection. researchgate.netingentaconnect.com Tocopherols, with their relatively high molecular weights and boiling points, benefit from derivatization for GC analysis. ingentaconnect.com

Trimethylsilylation is a common derivatization technique used for tocopherols. researchgate.netingentaconnect.comnih.gov This process involves replacing active hydrogens in the molecule, such as the hydroxyl group on the chromanol ring, with trimethylsilyl (TMS) groups. nih.govmdpi.com Silylation makes the tocopherols more volatile and thermally stable, making them suitable for GC analysis, often coupled with Mass Spectrometry (GC-MS). researchgate.netingentaconnect.com

Research has demonstrated the application of trimethylsilyl derivatization for the quantitative analysis of tocopherols in various matrices. researchgate.netingentaconnect.com For instance, GC-MS analysis of TMS derivatives of tocopherols has been used to quantify these compounds in human serum samples. researchgate.net Derivatization can also be beneficial for resolving coeluting peaks in chromatographic analysis. nih.gov For example, trimethylsilyl derivatization was shown to clearly separate alpha-tocopherol from cholesterol in GC analysis, which otherwise coeluted. nih.gov

Derivatization is typically carried out by reacting the purified extract with a silylating reagent such as N-methyl-N-trimethyl-silyltrifluoroacetamide (MSTFA) or N,O-(bis-trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). researchgate.net While derivatization adds a step to the analytical process, it can significantly enhance the sensitivity and specificity of GC-based methods for beta-tocopherol analysis. ingentaconnect.comnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| beta-Tocopherol | 86052 wikipedia.org, 6857447 nih.govlipidmaps.orguni.lu |

| alpha-Tocopherol | |

| gamma-Tocopherol | |

| delta-Tocopherol | |

| Cholesterol |

Beta-tocopherol, a prominent isomer within the vitamin E family, is a lipophilic antioxidant characterized by its C₂₈H₄₈O₂ chemical formula. wikipedia.org It possesses a chromanol ring structure with a saturated phytyl side chain, distinguishing itself from other tocopherols by the specific placement of methyl groups at the 5 and 8 positions on the chroman-6-ol (B1254870) core. nih.govnih.gov While found in various plant-based sources, cottonseed oil is noted for its particularly significant beta-tocopherol content. nih.gov The accurate identification and quantification of beta-tocopherol in diverse and often complex matrices necessitate the application of sophisticated analytical methodologies.

The analysis of beta-tocopherol heavily relies on chromatographic techniques coupled with sensitive and selective detection methods to isolate it from other tocopherol isomers and matrix components and determine its concentration.

Fluorescence Detection (FLD)

Fluorescence detection stands as a highly sensitive technique for the analysis of tocopherols, including beta-tocopherol, leveraging their intrinsic fluorescence. nih.govresearchgate.netaocs.org This method is particularly advantageous for samples where tocopherol concentrations are low, such as biological specimens. researchgate.net

Typical operational parameters for FLD in tocopherol analysis involve excitation wavelengths ranging from 290 to 298 nm and emission wavelengths commonly between 325 and 335 nm. researchgate.netaocs.org When coupled with High-Performance Liquid Chromatography (HPLC), FLD enables the effective separation and subsequent quantification of individual tocopherol isomers. researchgate.netnotulaebotanicae.roscientificlabs.ie

Research underscores the efficacy of HPLC-FLD in beta-tocopherol analysis. A method utilizing normal-phase HPLC with fluorescence detection (excitation at 295 nm, emission at 330 nm) was successfully applied for the quantification of all tocopherols in human serum following a two-step sample preparation protocol. researchgate.net This method demonstrated notable sensitivity, with a limit of detection of 50 pg for alpha-tocopherol and 40 pg for the trimethylsilyl (TMS) derivatives of all tocopherols when analyzed by GC-MS. researchgate.net In another application, reversed-phase HPLC with fluorescence detection (excitation at 290 nm, emission at 325 nm) was employed for the analysis of vegetable oils, achieving a limit of detection of 8 ng g⁻¹ for beta-, gamma-, and delta-tocopherols. notulaebotanicae.ro

The linearity of calibration curves for tocopherols using FLD requires careful validation for each specific analytical setup due to observed variations in linear ranges across different methods and instruments. aocs.org Reported linear ranges have varied, including 0.1 to 5 µg/mL and 0.01 to 50 µg/g, both exhibiting good correlation coefficients (r² > 0.99). aocs.org

Diode Array Detection (DAD) and Ultraviolet-Visible (UV-Vis) Detection

Diode Array Detection (DAD) and Ultraviolet-Visible (UV-Vis) detection are widely used and versatile detection methods in HPLC for compounds that absorb light in the UV-Vis spectrum, a characteristic of tocopherols. mdpi.comlgcstandards.commdpi.comuw.edu.pl Tocopherols typically exhibit UV absorption between 290 and 300 nm. aocs.org

While generally offering lower sensitivity for tocopherols compared to FLD, DAD and UV-Vis detectors are commonly available and applicable to a broad spectrum of analytes, making them a standard choice in many analytical laboratories. mdpi.com They are particularly well-suited for the analysis of samples with higher tocopherol concentrations, such as vegetable oils. aocs.org

HPLC coupled with UV-Vis or DAD is capable of achieving adequate separation and resolution of tocopherol isomers. mdpi.commdpi.com Normal-phase HPLC is often favored for the separation of all four tocopherol isoforms, as reversed-phase columns can sometimes result in the coelution of the isomeric beta- and gamma-tocopherols. mdpi.commdpi.com A normal-phase HPLC-UV-Vis method, for instance, demonstrated the successful separation of alpha-, beta-, gamma-, and delta-tocopherols with distinct retention times. mdpi.com

Method validation parameters for HPLC-UV-Vis analysis of tocopherols, including linearity, limits of detection (LOD), and limits of quantification (LOQ), have been documented. mdpi.commdpi.com LOD and LOQ values for tocopherol isomers using HPLC-DAD or UV-Vis detection typically range from 0.32–0.63 ppm and 1.08–2.11 ppm, respectively, generally indicating lower sensitivity compared to FLD. mdpi.com However, employing UV detection at lower wavelengths, such as 205 nm, can potentially enhance sensitivity for tocopherols compared to detection at their absorbance maxima (around 290-300 nm). uw.edu.pl

DAD offers the added benefit of capturing full UV-Vis spectra across the chromatographic run, which is valuable for confirming peak identity and assessing peak purity. lgcstandards.comuw.edu.pl

Advanced Sample Preparation and Derivatization Techniques for Complex Matrices

The analysis of beta-tocopherol within complex matrices, including biological samples and food products, frequently necessitates advanced sample preparation techniques to effectively isolate and concentrate the analyte while removing potential interferents.

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Green Extraction Techniques)

A variety of extraction methodologies are employed to isolate tocopherols from diverse sample matrices. Liquid-Liquid Extraction (LLE) is a widely used technique for the isolation of lipid-soluble compounds like tocopherols from matrices such as human serum or food samples. nih.govscientificlabs.iesigmaaldrich.com LLE typically involves partitioning tocopherols into an organic solvent phase. ingentaconnect.comnih.gov For example, LLE using hexane has been applied for tocopherol extraction. ingentaconnect.com However, LLE can be time-consuming, labor-intensive, and may require substantial volumes of organic solvents, raising environmental concerns. ingentaconnect.com

Solid Phase Extraction (SPE) represents another approach for sample cleanup and extraction of tocopherols. SPE protocols can be customized based on the specific sample matrix and the target analytes. nih.gov

Green extraction techniques are increasingly explored as more sustainable alternatives to conventional solvent-based methods. Supercritical Fluid Extraction (SFE), particularly utilizing supercritical carbon dioxide (SCCO₂), is recognized as a green extraction method applicable for extracting tocopherols from plant materials and oils. shimadzu.commdpi.commdpi.com SFE offers advantages such as reduced organic solvent consumption and the capability for selective extraction by manipulating pressure and temperature. shimadzu.commdpi.commdpi.com Studies have demonstrated the effectiveness of SCCO₂ extraction for recovering tocopherols from sources including wheat germ and vegetable oils. ingentaconnect.commdpi.commdpi.com Pressurized Liquid Extraction (PLE), which employs organic solvents at elevated temperatures and pressures, is another advanced extraction technique investigated for extracting substances from solid matrices. ingentaconnect.com Dispersive liquid-liquid microextraction (DLLME), a miniaturized and efficient technique requiring less solvent, is suitable for extracting tocopherols from less complex samples. ingentaconnect.com

Effective extraction is a critical step for ensuring accurate tocopherol analysis. Research indicates that the selection of solvent and extraction method significantly influences the efficiency of tocopherol recovery. ingentaconnect.comhilarispublisher.com

Derivatization for Enhanced Detection (e.g., Trimethylsilyl Derivatives)

Derivatization is occasionally employed in the analysis of beta-tocopherol, particularly in conjunction with Gas Chromatography (GC), to enhance the compound's volatility and improve chromatographic separation and detection. researchgate.netingentaconnect.com Tocopherols, characterized by their relatively high molecular weights and boiling points, benefit from derivatization for GC analysis. ingentaconnect.com

Trimethylsilylation is a frequently used derivatization technique for tocopherols. researchgate.netingentaconnect.comnih.gov This process involves the replacement of active hydrogens, such as the hydrogen from the hydroxyl group on the chromanol ring, with trimethylsilyl (TMS) groups. nih.govmdpi.com Silylation renders the tocopherols more volatile and thermally stable, making them amenable to GC analysis, often coupled with Mass Spectrometry (GC-MS). researchgate.netingentaconnect.com

Studies have showcased the application of trimethylsilyl derivatization for the quantitative analysis of tocopherols in various matrices. researchgate.netingentaconnect.com For example, GC-MS analysis of TMS derivatives of tocopherols has been utilized for their quantification in human serum samples. researchgate.net Derivatization can also be advantageous for resolving peaks that coelute during chromatographic separation. nih.gov Trimethylsilyl derivatization, for instance, was shown to effectively separate alpha-tocopherol from cholesterol in GC analysis, a separation that was not achieved without derivatization. nih.gov

Derivatization is typically performed by reacting a purified extract with a silylating reagent such as N-methyl-N-trimethyl-silyltrifluoroacetamide (MSTFA) or N,O-(bis-trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS). researchgate.net Although derivatization adds a step to the analytical workflow, it can significantly improve the sensitivity and specificity of GC-based methods for beta-tocopherol analysis. ingentaconnect.comnih.gov

Mechanisms of Action of Beta Tocopherol at the Cellular and Molecular Levels

Direct Free Radical Scavenging Mechanisms

Tocopherols (B72186), including beta-tocopherol (B122126), function as lipid-soluble antioxidants, particularly effective in scavenging harmful radicals like lipid peroxyl radicals asm.org. This process involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to a free radical, thereby neutralizing the radical and breaking the chain reaction of lipid peroxidation asm.org.

Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway by which phenolic antioxidants like beta-tocopherol neutralize free radicals. In this mechanism, the phenolic hydroxyl group (O-H) of beta-tocopherol donates a hydrogen atom directly to a radical species (R•), resulting in the formation of a stable tocopheroxyl radical (Toc•) and a reduced species (RH). This reaction can be represented as:

Toc-OH + R• → Toc-O• + RH

The stability of the resulting tocopheroxyl radical is crucial for the antioxidant activity, as a less reactive radical is less likely to initiate new chain reactions.

Sequential Proton Loss Electron Transfer (SPLET)

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another pathway contributing to the antioxidant activity of phenolic compounds. This mechanism involves two steps: first, the deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron from the resulting phenoxide anion to the radical.

Step 1: Toc-OH → Toc-O⁻ + H⁺ Step 2: Toc-O⁻ + R• → Toc-O• + R⁻

While both HAT and SPLET mechanisms can occur, their prevalence depends on the specific chemical environment, including the solvent and the nature of the radical.

Neutralization of Reactive Oxygen Species (ROS) and Lipid Peroxyl Radicals

Beta-tocopherol plays a role in the neutralization of Reactive Oxygen Species (ROS) and specifically, lipid peroxyl radicals asm.org. ROS are highly reactive chemicals derived from oxygen, including species like superoxide (B77818) (O₂⁻•), hydroxyl radical (OH•), and singlet oxygen (¹O₂) wikipedia.org. Lipid peroxyl radicals (LOO•) are formed during the peroxidation of lipids, a process that can damage cell membranes.

Tocopherols, including beta-tocopherol, interrupt the chain reaction of lipid peroxidation by reacting with lipid peroxyl radicals. asm.org. The donation of a hydrogen atom from the chromanol head group to the lipid peroxyl radical forms a lipid hydroperoxide (LOOH) and a tocopheroxyl radical (TocO•) asm.org.

LOO• + Toc-OH → LOOH + Toc-O•

The tocopheroxyl radical is relatively stable and can be regenerated back to its active tocopherol form by other antioxidants, such as ascorbate (B8700270) asm.org. This process helps to protect cell membrane lipids from oxidative damage fishersci.co.uk.

Singlet Oxygen Quenching and Chemical Reactivity Profiles

Beta-tocopherol is also involved in the quenching of singlet oxygen (¹O₂), an excited state of molecular oxygen that is highly reactive and can cause oxidative damage koreascience.krwikipedia.org. Singlet oxygen differs from the ground state triplet oxygen (³O₂) in its electron configuration rsc.orgwikipedia.org.

Tocopherols can quench singlet oxygen through two primary mechanisms: physical quenching and chemical quenching koreascience.kr.

Physical Quenching: In physical quenching, beta-tocopherol absorbs the energy from singlet oxygen, returning the singlet oxygen to its less reactive triplet ground state, while the tocopherol molecule remains chemically unchanged koreascience.kr. This process often involves the formation of a charge transfer complex between the tocopherol and singlet oxygen, followed by intersystem crossing to yield triplet oxygen and the original tocopherol koreascience.kr. The ability of tocopherols to physically quench singlet oxygen is dependent on the presence of a free hydroxyl group at position 6 of the chromane (B1220400) ring nih.gov.

Chemical Quenching: Chemical quenching involves a reaction between beta-tocopherol and singlet oxygen, leading to the formation of oxidized tocopherol products koreascience.kr. This process results in the consumption of the tocopherol molecule koreascience.kr.

Research has investigated the relative efficiencies of different tocopherol homologs in quenching singlet oxygen. Studies have shown that the relative physical quenching efficiencies of tocopherols decrease in the order of alpha-tocopherol (B171835) ≥ beta-tocopherol > gamma-tocopherol (B30145) > delta-tocopherol (B132067) asm.orgnih.gov. Conversely, the relative chemical reactivity with singlet oxygen is generally low for tocopherols, with beta-tocopherol showing particularly low chemical reactivity compared to alpha-, gamma-, and delta-tocopherol nih.govresearchgate.net.

The low chemical reactivity of beta-tocopherol with singlet oxygen, coupled with its effectiveness in physical quenching, suggests that it might be particularly advantageous in biological settings where the accumulation of oxidation products could be detrimental nih.govresearchgate.net. This characteristic allows beta-tocopherol to quench singlet oxygen repeatedly without being readily consumed by chemical reaction asm.org.

Here is a table summarizing the relative singlet oxygen quenching efficiencies of tocopherols:

| Tocopherol Isomer | Relative Physical Quenching Efficiency | Relative Chemical Reactivity |

| Alpha-Tocopherol | ≥ Beta-Tocopherol | > Gamma-Tocopherol > Delta-Tocopherol > Beta-Tocopherol |

| Beta-Tocopherol | ≥ Alpha-Tocopherol | Low (least reactive) |

| Gamma-Tocopherol | < Beta-Tocopherol | Intermediate |

| Delta-Tocopherol | < Gamma-Tocopherol | Intermediate |

Note: Data compiled from references asm.orgnih.govresearchgate.net. Relative efficiencies are based on comparative studies.

Modulation of Cellular Signaling Pathways

Beyond its well-established antioxidant functions, research suggests that tocopherols, including beta-tocopherol, may also influence cellular signaling pathways. While alpha-tocopherol has been more extensively studied in this regard, there is some evidence exploring the effects of other tocopherols.

Influence on Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) is a family of enzymes involved in various cellular signaling processes, including cell proliferation, differentiation, and apoptosis nih.govresearchgate.netmdpi.com. Studies have investigated the effects of tocopherols on PKC activity.

Much of the research on tocopherol modulation of PKC has focused on alpha-tocopherol, which has been shown to inhibit PKC activity in various cell types psu.eduresearchgate.netahajournals.orgnih.gov. The mechanism of alpha-tocopherol's inhibition of PKC is not directly related to its antioxidant properties cambridge.org. It appears to involve the dephosphorylation of certain PKC isoforms, potentially mediated by the activation of protein phosphatase 2A nih.gov.

While alpha-tocopherol's effect on PKC is relatively well-documented, the influence of beta-tocopherol on this enzyme is less clear and appears to differ from that of alpha-tocopherol. Some research indicates that beta-tocopherol does not mimic the inhibitory effects of alpha-tocopherol on PKC activity researchgate.netnih.gov. Furthermore, one study suggested that beta-tocopherol might even prevent the inhibition of cell growth and PKC activity caused by alpha-tocopherol in vascular smooth muscle cells researchgate.net.

Effects on Protein Phosphatase 2A (PP2A) and Diacylglycerol Kinase (DGK)

Beta-tocopherol has been investigated for its potential influence on key cellular enzymes, including Protein Phosphatase 2A (PP2A) and Diacylglycerol Kinase (DGK). Vitamin E, in general, is thought to exert anti-inflammatory effects through the inhibition of the PKC pathway and can activate PP2A, which in turn deactivates PKC, and modulates DGK activity. nih.gov However, studies comparing different tocopherol isomers have shown differential effects. Specifically, while alpha-tocopherol has demonstrated a significant inhibitory effect on PKC in vascular smooth muscle cells, leading to cell growth arrest, beta-tocopherol has not shown this same effect. nih.gov Research indicates that beta-tocopherol may prevent the inhibition of cell growth and PKC activity that is caused by d-alpha-tocopherol. medchemexpress.com

Regulation of Gene Expression and Redox Homeostasis

Tocopherols, including beta-tocopherol, are known to have non-antioxidant functions such as modulating cell signaling and gene expression. researchgate.net While all tocopherols act as antioxidants by scavenging free radicals, the different forms exhibit varying efficiencies in trapping reactive oxygen and nitrogen species. nih.gov The unmethylated positions on the chromanol ring of certain tocopherols, such as gamma- and delta-tocopherol, contribute to their ability to trap reactive nitrogen species. nih.gov Beta-tocopherol, having one unmethylated position at R2, may possess some capacity for trapping reactive nitrogen species, although gamma- and delta-tocopherol are generally considered more effective in this regard compared to alpha-tocopherol. nih.govmdpi.com Tocopherols function as chain-breaking antioxidants, preventing lipid peroxidation by capturing free radicals and being converted to tocopheroxyl radicals. researchgate.netnih.gov Water-soluble antioxidants like vitamin C can regenerate tocopherol from its radical form, maintaining antioxidant defenses. researchgate.netnih.gov This interplay contributes to the maintenance of redox homeostasis within the cell.

Integration within Biological Membranes and Structural Stabilization

Tocopherols are lipid-soluble compounds that integrate into biological membranes. mdpi.comwikipedia.org Their structure, featuring a chromanol ring with a hydroxyl group and a long hydrophobic phytyl tail, confers upon them an amphipathic nature. mdpi.comtandfonline.com This amphipathic character is crucial for their insertion and orientation within the lipid bilayer. mdpi.comtandfonline.com

Localization and Amphipathic Nature in Lipid Bilayers

The amphipathic structure of tocopherols allows them to embed within the phospholipid bilayer of cell membranes. mdpi.comnih.gov The hydrophobic tail anchors the molecule within the lipid core, while the polar hydroxyl group on the chromanol ring is typically located near the membrane's aqueous interface. mdpi.comtandfonline.comresearchgate.net This specific localization is thought to be important for their function. Studies using various biophysical methods have investigated the orientation of tocopherols in phospholipid bilayers, suggesting their location is near the aqueous interface. tandfonline.com The extreme lipophilic nature of tocopherols restricts their localization primarily to lipid membranes or droplets. nih.gov

Prevention of Lipid Peroxidation within Membranes

A major function of vitamin E, including beta-tocopherol, within membranes is its action as a lipid antioxidant, protecting polyunsaturated membrane lipids against free radical attack. researchgate.netnih.govtandfonline.com Tocopherols serve as the first line of defense against lipid peroxidation, shielding cell membranes from oxidative damage. researchgate.net They achieve this by acting as chain-breaking antioxidants, neutralizing lipid peroxyl radicals and preventing the propagation of free radical chain reactions that lead to membrane damage. researchgate.netnih.gov While alpha-tocopherol is a well-known inhibitor of lipid peroxidation, studies suggest that mixed tocopherols, which include beta-tocopherol, can be more effective in inhibiting lipid peroxidation than alpha-tocopherol alone. researchgate.net

Interactions with Membrane Lipids (e.g., Free Fatty Acids, Phospholipids)

Tocopherols interact with the various lipid components of biological membranes, including phospholipids (B1166683) and free fatty acids. wikipedia.orgtandfonline.com Their integration into the lipid bilayer influences the organization of these lipids. exeter.ac.uk It is believed that tocopherols can act as membrane stabilizers by forming complexes with products of membrane lipid hydrolysis, such as lysophospholipids and free fatty acids. tandfonline.com The lipophilic tail of tocopherol can interact with cellular lipids, contributing to their protective effects against oxidation or peroxidation. nih.gov

Modulation of Membrane Fluidity and Dipole Potential

The presence of tocopherols within lipid bilayers can influence membrane biophysical parameters, including membrane fluidity and dipole potential. Alpha-tocopherol has been shown to influence lipid ordering within biological membranes. nih.gov Studies investigating the effect of alpha-tocopherol on membrane dipole potential have shown that it can decrease the dipole potential of phospholipid vesicles and cell membranes. exeter.ac.uknih.govnih.gov This modulation of membrane dipole potential by tocopherols may represent a non-antioxidant mechanism influencing the function of membrane-associated proteins. exeter.ac.uknih.gov While most research in this area has focused on alpha-tocopherol, it is plausible that beta-tocopherol, given its structural similarities and membrane localization, may also exert similar effects on membrane fluidity and dipole potential, although specific studies on beta-tocopherol's impact on these parameters are less extensively documented in the provided search results.

Interactions with Other Antioxidant Systems and Synergistic Effects (e.g., Ascorbate, Carotenoids)

The antioxidant activity of beta-tocopherol is intertwined with the functions of other cellular antioxidants, forming a network that collectively protects against oxidative stress. A crucial interaction exists between vitamin E (including beta-tocopherol) and ascorbate. Vitamin E primarily acts in lipid phases, such as cell membranes, where it intercepts lipid peroxyl radicals (LOO•), preventing the propagation of lipid peroxidation. In this process, vitamin E is oxidized to a tocopheroxyl radical. Ascorbate, a water-soluble antioxidant, can regenerate the reduced form of vitamin E from this tocopheroxyl radical, thereby restoring its antioxidant capacity and allowing it to continue scavenging radicals nih.govahajournals.orgoregonstate.edunih.govresearchgate.net. This interaction is considered a key mechanism by which ascorbate spares or enhances the activity of vitamin E within biological systems nih.govmdpi.com.

Studies have explored the cooperative action between different antioxidants in various model systems. While much of the research on tocopherol-carotenoid synergy has focused on alpha-tocopherol and beta-carotene (B85742), the principles of interaction can extend to other tocopherol isoforms, including beta-tocopherol. Carotenoids, being highly lipophilic, are often located within the interior of membranes, complementing the position of tocopherols which are thought to reside closer to the membrane surface rsc.org. Beta-carotene, for instance, can quench singlet oxygen and scavenge peroxyl radicals nih.gov. Some research suggests that beta-carotene can act synergistically with tocopherols to inhibit lipid peroxidation, potentially by reacting with free radicals first and protecting tocopherols from oxidation nih.govresearchgate.netresearchgate.net. However, the nature of these interactions can be complex and may depend on factors such as the specific concentrations of the antioxidants and the experimental conditions researchgate.netacs.orgiiarjournals.org.

While the regeneration of alpha-tocopherol by ascorbate is well-documented, the extent and efficiency of ascorbate-mediated regeneration of beta-tocopherol may vary depending on the cellular context and the availability of other reducing agents nih.govahajournals.orgmdpi.com. The interplay between beta-tocopherol and other antioxidants like carotenoids can lead to synergistic, additive, or even antagonistic effects, highlighting the complexity of the antioxidant network acs.orgcirad.fr.

Research findings on the interactions between beta-tocopherol and other antioxidants often involve studying their combined effects on markers of oxidative stress, such as malondialdehyde (MDA) levels, which indicate lipid peroxidation acs.orgmdpi.com.

| Antioxidant Combination | Observed Effect on Lipid Peroxidation (e.g., MDA reduction) | Nature of Interaction (Synergistic/Additive/Antagonistic) | Reference |

| Ferulic acid + Ascorbic acid | Strong inhibition of MDA production | Synergistic | acs.org |

| Ferulic acid + alpha-tocopherol | Inhibition of MDA formation | Negative synergistic/Antagonistic | acs.org |

| Ferulic acid + beta-carotene | Inhibition of MDA formation (less pronounced) | Negative synergistic/Antagonistic (particularly evident) | acs.org |

| beta-carotene + alpha-tocopherol | Inhibition greater than sum of individual inhibitions | Synergistic | nih.gov |

| alpha-tocopherol + Ascorbate + beta-carotene | Prolongation of lag phase, decreased oxidation rate (in LDL) | Not superior to alpha-tocopherol alone in some studies | ahajournals.org |

| delta-tocopherol + Flavonoids (EC, EGCG) | Synergistic antioxidant effect | Synergistic | iiarjournals.orgresearchgate.net |

| alpha-, beta-, gamma-tocopherol + Flavonoids (EC, EGCG) | Decreased antioxidant activity | Antagonistic | iiarjournals.orgresearchgate.net |

Further research is needed to fully elucidate the specific mechanisms and the extent of synergistic or antagonistic interactions between beta-tocopherol and various other antioxidants at the cellular and molecular levels. Understanding these interactions is crucial for comprehending the complete biological activity of beta-tocopherol and its contribution to maintaining redox balance.

Comparative Research on Beta Tocopherol with Other Tocopherol Homologues

Comparative Antioxidant Efficacy in Model Systems (e.g., In Vitro Fats and Oils)

The antioxidant activity of tocopherol homologues in model systems such as fats and oils is a subject of considerable research, with the relative efficacy of each isomer being dependent on the specific conditions of the study, including temperature, concentration, and the nature of the lipid substrate. The primary mechanism of antioxidant action for tocopherols (B72186) is the donation of a phenolic hydrogen atom to lipid free radicals, thereby terminating the chain reaction of lipid peroxidation.

In many in vitro studies, the order of antioxidant activity is reported as δ > γ > β > α. This ranking is attributed to the lower steric hindrance of the phenolic hydroxyl group in the less methylated homologues, which facilitates their interaction with lipid radicals. However, other studies have shown that at lower concentrations, α-tocopherol can exhibit superior antioxidant activity. For instance, in milk fat at a concentration of 0.003%, α-tocopherol was found to be more effective than β-, γ-, and δ-tocopherol at the same level. Conversely, at higher concentrations (greater than 0.05%), the order of activity was δ-T > γ-T > β-T > α-T.

The following table summarizes the comparative antioxidant efficacy of tocopherol homologues in various in vitro model systems.

| Model System | Concentration | Relative Antioxidant Efficacy |

| General In Vitro | Not specified | γ-tocopherol > δ-tocopherol > β-tocopherol > α-tocopherol |

| Milk Fat | 0.001% | γ-tocopherol > β-tocopherol > δ-tocopherol > α-tocopherol |

| Milk Fat | 0.003% | α-tocopherol > γ-tocopherol > β-tocopherol > δ-tocopherol |

| Milk Fat | 0.01% | γ-tocopherol > δ-tocopherol > β-tocopherol > α-tocopherol |

| Milk Fat | >0.05% | δ-tocopherol > γ-tocopherol > β-tocopherol > α-tocopherol |

It is important to note that α-tocopherol is often oxidized faster than other tocopherols during lipid oxidation, suggesting a higher hydrogen-donating capacity. However, it may also participate more readily in side reactions that are not directly related to the quenching of peroxyl radicals.

Differential Influence on Cellular Signaling and Enzymatic Activities (e.g., PKC Inhibition)

Beyond their antioxidant roles, tocopherols have been shown to modulate cellular signaling pathways and enzymatic activities in a manner that is not solely dependent on their radical-scavenging abilities. A prominent example of this is the differential regulation of Protein Kinase C (PKC) activity by tocopherol homologues.

Research has consistently demonstrated that α-tocopherol can inhibit the activity of PKC, an enzyme crucial for various cellular processes including proliferation, differentiation, and apoptosis. This inhibitory effect is specific to α-tocopherol and is not observed with β-tocopherol. In fact, β-tocopherol has been shown to be ineffective at inhibiting PKC and can even counteract the inhibitory effect of α-tocopherol.

The mechanism of PKC inhibition by α-tocopherol is believed to be independent of its antioxidant properties, as β-tocopherol, which has a similar antioxidant capacity, does not exhibit the same effect. The inhibition is associated with the dephosphorylation of PKCα, a specific isoform of the enzyme. Studies suggest that α-tocopherol may activate a protein phosphatase that in turn dephosphorylates and deactivates PKCα.

The differential effects of α- and β-tocopherol on PKC activity are summarized in the table below.

| Tocopherol Homologue | Effect on PKC Activity | Proposed Mechanism |

| α-Tocopherol | Inhibition | Activation of a protein phosphatase leading to dephosphorylation of PKCα |

| β-Tocopherol | Ineffective / Counteracts α-tocopherol's inhibition | Does not activate the protein phosphatase responsible for PKCα dephosphorylation |

This specific, non-antioxidant-related activity highlights the distinct biological roles of different tocopherol homologues and suggests that their physiological effects cannot be predicted solely based on their in vitro antioxidant potential.

Comparative Metabolism and Processing in Animal Models

The metabolism and processing of tocopherol homologues in animal models are markedly different, with α-tocopherol being preferentially retained in the body while other forms, including β-tocopherol, are more rapidly metabolized and excreted. This selective retention is primarily mediated by the hepatic α-tocopherol transfer protein (α-TTP), which has a high affinity for α-tocopherol.

Following absorption in the intestine, all tocopherol isomers are transported to the liver in chylomicron remnants. In the liver, α-TTP preferentially binds to α-tocopherol and facilitates its incorporation into very-low-density lipoproteins (VLDLs) for distribution to other tissues. Tocopherols that are not bound by α-TTP, such as β-, γ-, and δ-tocopherol, are more readily metabolized.

The primary metabolic pathway for non-α-tocopherols involves ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes (primarily CYP4F2), followed by β-oxidation. This process shortens the side chain and produces water-soluble metabolites, such as carboxychromanols, which are then excreted in the urine and feces. The terminal metabolite for many of these isomers is carboxyethyl-hydroxychroman (CEHC). Due to their lower affinity for α-TTP, γ- and δ-tocopherol are more extensively metabolized to CEHCs than α-tocopherol. While specific data for β-tocopherol metabolism is less abundant, it is understood to follow a similar metabolic fate to γ- and δ-tocopherol.

The table below outlines the key differences in the metabolism of tocopherol homologues in animal models.

| Tocopherol Homologue | Affinity for α-TTP | Rate of Metabolism | Primary Metabolites |

| α-Tocopherol | High | Low | Retained in tissues, lower levels of metabolites |

| β-Tocopherol | Low | High | Carboxychromanols (e.g., CEHC) |

| γ-Tocopherol | Low | High | Carboxychromanols (e.g., CEHC) |

| δ-Tocopherol | Low | High | Carboxychromanols (e.g., CEHC) |

This differential metabolism explains the significantly higher concentrations of α-tocopherol found in the plasma and tissues of animals compared to other tocopherol forms, even when the dietary intake of non-α-tocopherols is higher.

Differences in Physiological Roles and Accumulation Patterns in Plants

In plants, tocopherols are essential lipophilic antioxidants that play critical roles in protecting photosynthetic membranes and storage lipids from oxidative damage. The distribution and relative abundance of tocopherol homologues vary significantly between different plant tissues and species, suggesting distinct physiological roles.

Generally, α-tocopherol is the predominant form in photosynthetic tissues, such as leaves. Its primary function is to protect the photosynthetic apparatus from photo-oxidative stress by quenching reactive oxygen species (ROS) generated during photosynthesis. In contrast, γ-tocopherol is often the most abundant tocopherol in seeds of many plant species. In this context, its main role is to protect the polyunsaturated fatty acids in storage lipids from peroxidation, thereby ensuring seed viability and longevity.

The following table summarizes the typical accumulation patterns and primary physiological roles of tocopherol homologues in plants.

| Tocopherol Homologue | Predominant Location in Plants | Primary Physiological Role |

| α-Tocopherol | Photosynthetic tissues (e.g., leaves) | Protection of the photosynthetic apparatus from photo-oxidative stress |

| β-Tocopherol | Generally low levels; can increase in certain mutants | Contributes to overall antioxidant defense |

| γ-Tocopherol | Seeds of many species | Protection of storage lipids from peroxidation; seed longevity |

| δ-Tocopherol | Generally low levels; can increase in certain mutants | Contributes to overall antioxidant defense |

The differential accumulation of tocopherol isomers highlights their specialized functions in protecting different cellular components from oxidative damage in various plant tissues.

Genetic Factors Influencing Tocopherol Composition in Plants

The composition of tocopherols in plants is under tight genetic control, with several key enzymes in the biosynthetic pathway determining the relative abundance of each homologue. The final steps of tocopherol biosynthesis are particularly crucial in shaping the tocopherol profile.

The conversion of δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol is catalyzed by the enzyme γ-tocopherol methyltransferase (γ-TMT), which is encoded by the VTE4 gene. The activity of this enzyme is a key determinant of the α- and β-tocopherol content. Mutations or silencing of the VTE4 gene can lead to a significant reduction in α- and β-tocopherol levels and a corresponding accumulation of γ- and δ-tocopherol.

Another important enzyme is 2-methyl-6-phytyl-1,4-benzoquinone/2-methyl-6-solanyl-1,4-benzoquinone methyltransferase (MPBQ/MSBQ MT), encoded by the VTE3 gene. This enzyme is responsible for the methylation step that differentiates the precursors for the α/γ-tocopherol branch from the β/δ-tocopherol branch of the pathway. Alterations in the expression of the VTE3 gene can lead to an increase in δ- and β-tocopherol concentrations at the expense of α- and γ-tocopherol.

Quantitative trait loci (QTL) mapping studies in various crops, including soybean, sunflower, and maize, have identified several genomic regions that control the content of individual tocopherol isomers. These studies have confirmed the significant role of genes like VTE4 and have also pointed to other genetic factors that contribute to the variation in tocopherol composition.

Genetic engineering approaches have successfully manipulated the tocopherol profile in various plant species. For instance, the overexpression of the VTE4 gene has been used to increase the α-tocopherol content in seeds that are naturally rich in γ-tocopherol, thereby enhancing their nutritional value. Conversely, targeting the genes involved in the later stages of the pathway can lead to the accumulation of other tocopherol forms, including β-tocopherol.

The table below lists some of the key genes known to influence tocopherol composition in plants.

| Gene | Enzyme Encoded | Role in Tocopherol Biosynthesis | Effect of Altered Expression |

| VTE4 | γ-tocopherol methyltransferase (γ-TMT) | Catalyzes the conversion of δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol. | Mutation/silencing leads to decreased α- and β-tocopherol and increased γ- and δ-tocopherol. |

| VTE3 | MPBQ/MSBQ methyltransferase | Methylates the precursor MPBQ, directing the pathway towards α- and γ-tocopherol synthesis. | Altered expression can increase δ- and β-tocopherol at the expense of α- and γ-tocopherol. |

| VTE1 | Tocopherol cyclase | Catalyzes the cyclization of the precursor to form the chromanol ring. | Mutations can lead to a deficiency in all tocopherols. |

| VTE2 | Homogentisate (B1232598) phytyltransferase (HPT) | Condenses homogentisate and phytyldiphosphate, a key committed step in tocopherol synthesis. | Mutations can lead to a deficiency in all tocopherols. |

Enzymatic Studies of Beta Tocopherol Metabolism

Characterization of Biosynthetic Enzymes Specific to Beta-Tocopherol (B122126) Pathway

The biosynthesis of beta-tocopherol is an integral part of the broader tocochromanol synthesis pathway in plants and other photosynthetic organisms. The final step in the formation of beta-tocopherol is catalyzed by a specific methyltransferase.

The core pathway for tocopherol synthesis begins with the condensation of homogentisate (B1232598) (HGA) and phytyl pyrophosphate (PPP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.org This reaction is catalyzed by the enzyme homogentisate phytyltransferase (HPT), encoded by the VTE2 gene. frontiersin.org Following this, the pathway can diverge. For the synthesis of beta-tocopherol, MPBQ is first cyclized by tocopherol cyclase (TC; VTE1) to produce δ-tocopherol. frontiersin.org

The crucial and final enzymatic step specific to the formation of beta-tocopherol is the methylation of δ-tocopherol. This reaction is catalyzed by the enzyme γ-tocopherol methyltransferase (γ-TMT) , which is encoded by the VTE4 gene . frontiersin.orgnih.govnih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C7 position of the chromanol ring of δ-tocopherol, yielding β-tocopherol. nih.gov The same enzyme, γ-TMT, also catalyzes the conversion of γ-tocopherol to α-tocopherol, indicating its broader role in determining the final composition of tocopherols (B72186) in an organism. nih.govnih.gov

Studies on the Arabidopsis thaliana mutant vte4 demonstrated the essential role of this enzyme; these mutants were deficient in α-tocopherol and accumulated high levels of γ-tocopherol, confirming the function of γ-TMT in vivo. nih.gov The overexpression of the VTE4 gene has been shown to increase the proportion of α-tocopherol, and by extension, demonstrates its catalytic capability which would similarly impact beta-tocopherol levels if δ-tocopherol is the available substrate. nih.gov

| Enzyme | Gene | Substrate | Product | Location of Reaction |

| Homogentisate phytyltransferase (HPT) | VTE2 | Homogentisate (HGA) + Phytyl pyrophosphate (PPP) | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | Inner plastid envelope |

| Tocopherol cyclase (TC) | VTE1 | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | δ-Tocopherol | Inner plastid envelope |

| γ-Tocopherol methyltransferase (γ-TMT) | VTE4 | δ-Tocopherol | β-Tocopherol | Inner plastid envelope |

Identification and Activity of Tocopherol Degradation Enzymes (e.g., Tocopherol Oxidase)

The degradation of tocopherols, including beta-tocopherol, is a critical process for regulating their tissue concentrations. While non-enzymatic oxidation occurs, enzymatic pathways play a significant role in the catabolism of these compounds.

Tocopherol Oxidase

The term "tocopherol oxidase" has been used to describe enzymatic activity that leads to the oxidation of tocopherols. mdpi.com This activity has been detected in various plant tissues, including roots, stems, leaves, flowers, and fruits. mdpi.com Studies on tocopherol oxidase from different plant species have shown varying substrate specificities. For instance, an enzyme from Phaseolus coccineus showed the highest activity towards α-tocopherol, followed by β-, γ-, and δ-tocopherol. mdpi.com Conversely, an extract from fresh Pisum sativum exhibited higher activity against γ-tocopherol than α-tocopherol. mdpi.com The primary products of this enzymatic oxidation are often tocopherylquinones. mdpi.com

Cytochrome P450-Mediated Degradation

In mammals, a well-characterized pathway for tocopherol degradation is initiated by cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org This pathway involves the ω-hydroxylation of the phytyl side chain of tocopherols. nih.gov Functional analyses of recombinant human liver P450 enzymes have identified CYP4F2 as the primary enzyme responsible for this initial hydroxylation step. nih.govresearchgate.net This enzyme exhibits tocopherol-ω-hydroxylase activity, converting tocopherols to their 13'-hydroxychromanol derivatives. nih.govnih.gov

Studies comparing the catalytic activity of CYP4F2 towards different tocopherol isoforms have shown that it has a higher affinity for γ- and δ-tocopherols compared to α-tocopherol. nih.gov Specifically, the apparent Km values increased with the number of methyl groups on the chromanol ring, indicating a relative affinity of δT > γT ≈ βT ≫ αT. nih.gov The enzyme also displays a lower Vmax towards α- and β-tocopherol than towards γ- and δ-tocopherol. nih.gov This enzymatic preference is a key factor in the differential retention of tocopherol forms in the body, with α-tocopherol being retained longer than other forms like beta-tocopherol.

| Enzyme | Substrate(s) | Primary Action | Significance |

| Tocopherol Oxidase | α-, β-, γ-, δ-Tocopherol | Oxidation of the chromanol ring | Leads to the formation of tocopherylquinones; activity and specificity vary by plant species. mdpi.com |

| Cytochrome P450 4F2 (CYP4F2) | Tocopherols (α, β, γ, δ) | ω-hydroxylation of the phytyl side chain | Initiates the primary catabolic pathway for tocopherols in mammals, leading to side-chain degradation. nih.govnih.gov |

Enzymatic Formation of Beta-Tocopherol Metabolites (e.g., Tocopherylquinone)

The enzymatic degradation of beta-tocopherol results in the formation of several metabolites. The specific metabolites formed depend on the enzymatic pathway involved.

Tocopherylquinones

As a product of oxidation, tocopherols can be converted to their corresponding tocopherylquinones. mdpi.com For beta-tocopherol, this would result in the formation of beta-tocopherylquinone. This conversion can occur through the action of tocopherol oxidases, as mentioned previously, where the phenolic hydrogen is removed, and subsequent oxidation leads to the quinone form. mdpi.com This process effectively neutralizes the antioxidant capacity of the tocopherol molecule. mdpi.com The reaction of tocopherols with singlet oxygen also results in the formation of tocopherylquinones. mdpi.com

Side-Chain Degradation Metabolites

| Initial Compound | Key Enzyme(s) | Major Metabolite(s) | Metabolic Pathway |

| β-Tocopherol | Tocopherol Oxidase / Reactive Oxygen Species | β-Tocopherylquinone | Oxidation of the chromanol ring mdpi.commdpi.com |

| β-Tocopherol | CYP4F2, β-oxidation enzymes | 13'-hydroxy-β-tocopherol, 13'-carboxy-β-tocopherol, β-CEHC | Side-chain oxidation and degradation nih.govnih.govresearchgate.net |

Molecular Mechanisms of Side Chain Oxidation and Subsequent Catabolism

The molecular mechanism of beta-tocopherol's side chain catabolism is a multi-step process primarily occurring in the liver. nih.gov

Initiation by ω-Hydroxylation : The process begins in the endoplasmic reticulum where cytochrome P450, specifically CYP4F2 in humans, catalyzes the hydroxylation of the terminal methyl group (ω-carbon) of the phytyl side chain. nih.govsemanticscholar.org This reaction requires NADPH as a cofactor and results in the formation of the initial 13'-hydroxychromanol metabolite. nih.gov

Oxidation to a Carboxylic Acid : The newly formed alcohol is then oxidized to a carboxylic acid, likely via an aldehyde intermediate. nih.gov This two-step oxidation is carried out by alcohol and aldehyde dehydrogenases located in the cytoplasm and endoplasmic reticulum. nih.gov The product is a 13'-carboxychromanol.

Activation and Transport : In a manner analogous to the metabolism of branched-chain fatty acids, the terminal carboxylic acid is activated to its coenzyme A (CoA) ester. nih.gov This activation prepares the molecule for transport into the peroxisomes and mitochondria for subsequent degradation.

β-Oxidation : The acyl-CoA ester of the tocopherol metabolite undergoes cycles of β-oxidation. nih.govresearchgate.net This process systematically shortens the phytyl side chain. Evidence suggests that the initial cycles of β-oxidation for long-chain substrates occur in the peroxisomes, with the final cycles for shorter-chain intermediates taking place in the mitochondria. nih.gov Each cycle of β-oxidation involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately releasing a two-carbon acetyl-CoA unit (or a three-carbon propionyl-CoA unit in the case of branched chains) and a shortened acyl-CoA. researchgate.net

Formation of the Final Metabolite : After several cycles of β-oxidation, the phytyl side chain is truncated to a short carboxyethyl group, resulting in the formation of the terminal metabolite, carboxyethyl-hydroxychroman (CEHC). nih.govresearchgate.net This water-soluble compound is then readily excreted, primarily in the urine. nih.gov

This detailed enzymatic cascade ensures the controlled breakdown of beta-tocopherol and other vitamin E forms, preventing their excessive accumulation and allowing for their elimination from the body.

Physiological Roles of Beta Tocopherol in Plants

Beyond Direct Antioxidant Function in Photosynthetic Processes

While tocopherols (B72186) are recognized for their antioxidant activity, particularly in scavenging reactive oxygen species (ROS) and preventing lipid peroxidation in chloroplast membranes, research indicates that their functions in plants extend beyond this direct protective role. asm.orgoup.comscispace.com Studies using tocopherol-deficient mutants have revealed alterations in various physiological processes that are not solely attributable to increased oxidative damage. asm.orgoup.comresearchgate.net This suggests that tocopherols, including beta-tocopherol (B122126), may be involved in other mechanisms such as the regulation of gene expression and cellular signaling pathways. asm.orgresearchgate.netnih.govskinident.world For instance, alpha- and beta-tocopherol have shown differential effects on gene expression, hinting at non-antioxidant mechanisms in gene regulation. oup.com

Influence on Plant Development and Growth Phenomena

Tocopherols, as a group, have been shown to influence several key aspects of plant development and growth. asm.orgoup.comresearchgate.netscispace.com

Seed Longevity and Germination Processes

Tocopherols are vital for seed longevity and the protection of lipids from oxidation during germination and early seedling growth. nih.govoup.comnih.govoup.com Studies on tocopherol-deficient Arabidopsis thaliana mutants (vte1 and vte2) have demonstrated significantly reduced seed longevity compared to wild-type plants, highlighting the critical role of tocopherols in maintaining viability during quiescence. nih.govoup.comnih.gov Specifically, vte2 mutants, lacking both tocopherol and its biosynthetic precursor, exhibit severe seedling growth defects during germination and contain significantly elevated levels of lipid hydroperoxides. nih.govoup.comnih.gov This indicates that a primary function of tocopherols is to limit non-enzymatic lipid oxidation during seed storage, germination, and early seedling development. nih.govnih.gov While some studies have shown inconsistent correlations between total tocopherol content and seed longevity, the role of individual tocopherol isomers, including beta-tocopherol, in this process is an area of ongoing research. nih.govarccjournals.com For example, a high proportion of beta-tocopherol relative to delta-tocopherol (B132067) was found to be negatively correlated with seed longevity in rice seeds produced under temperate conditions. nih.govcambridge.org

Leaf Senescence and Plant Growth Regulation